Methyl 3-(pyrimidin-5-yl)prop-2-ynoate

Description

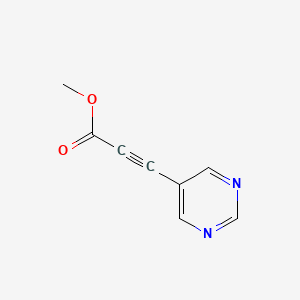

Methyl 3-(pyrimidin-5-yl)prop-2-ynoate (IUPAC: methyl 3-(pyrimidin-5-yl)propiolate) is a heterocyclic compound featuring a pyrimidine ring linked to a propiolate ester group. Its molecular formula is C₈H₆N₂O₂, with an InChI code of 1S/C8H6N2O2/c1-12-8(11)3-2-7-4-9-6-10-5-7/h4-6H,1H3 and InChI key MHGGYEFNEPBZFF-UHFFFAOYSA-N . It is a solid with 95% purity, produced by Life Chemicals Inc., and is primarily utilized in chemical synthesis and materials science research.

Properties

CAS No. |

1592602-23-7 |

|---|---|

Molecular Formula |

C8H6N2O2 |

Molecular Weight |

162.15 g/mol |

IUPAC Name |

methyl 3-pyrimidin-5-ylprop-2-ynoate |

InChI |

InChI=1S/C8H6N2O2/c1-12-8(11)3-2-7-4-9-6-10-5-7/h4-6H,1H3 |

InChI Key |

MHGGYEFNEPBZFF-UHFFFAOYSA-N |

SMILES |

COC(=O)C#CC1=CN=CN=C1 |

Canonical SMILES |

COC(=O)C#CC1=CN=CN=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Functional Groups : The propiolate ester group distinguishes it from alcohols (e.g., ) and amides (e.g., ), influencing reactivity toward nucleophiles and hydrolysis stability.

- Substituent Complexity : Compounds like and feature bulky substituents (e.g., benzyloxy, piperidine), which may reduce solubility compared to the simpler propiolate ester in the target compound.

Functional Group Analysis and Reactivity

The propiolate ester (–O–CO–C≡C–) in this compound is highly electrophilic, making it reactive in click chemistry or cycloaddition reactions. In contrast:

- Acrylate Esters (e.g., ): Less strained due to the absence of a triple bond, favoring Michael addition reactions.

- Amides (e.g., ): More stable toward hydrolysis but less reactive in coupling reactions.

- Propargyl Alcohols (e.g., ): The –OH group enables hydrogen bonding but limits electrophilicity compared to esters.

Preparation Methods

General Synthetic Strategy

The preparation of methyl 3-(pyrimidin-5-yl)prop-2-ynoate generally involves the coupling of a pyrimidin-5-yl moiety with methyl prop-2-ynoate (methyl propiolate). The key synthetic step is often a cycloaddition or nucleophilic substitution reaction, where the pyrimidine ring is functionalized at the 5-position to introduce the prop-2-ynoate group.

Preparation via Cycloaddition of Azidopyrimidines with Methyl Prop-2-ynoate

A notable method analogous to the preparation of related heterocyclic compounds (e.g., 1-(pyrazol-5-yl)-1,2,3-triazoles) involves the cycloaddition of azide-functionalized pyrimidines with methyl prop-2-ynoate. This approach is inspired by the well-documented synthesis of 1-(pyrazol-5-yl)-1,2,3-triazoles via cycloaddition of 5-azidopyrazoles and methyl prop-2-ynoate under reflux conditions in toluene (110 °C).

Synthesis of 5-azidopyrimidine: Starting from 5-aminopyrimidine, diazotization followed by azide substitution is performed under cold aqueous conditions (<0 °C) to yield the corresponding 5-azidopyrimidine intermediate.

Cycloaddition reaction: The azidopyrimidine is reacted with methyl prop-2-ynoate in refluxing toluene under nitrogen atmosphere for several hours (typically 3 h). The reaction proceeds smoothly, yielding the cycloadducts in good yields (around 79-86% for analogous systems).

Isolation and purification: The product often precipitates from the reaction mixture and can be purified by recrystallization from suitable solvents such as ethyl acetate.

This method is mild enough to avoid thermal degradation of the azide and provides regioselective access to the desired alkynoate-functionalized pyrimidine derivatives.

Alternative Routes and Authentic Synthesis

To confirm the regiochemistry and optimize yields, authentic synthesis routes starting from ethyl 2-formyl-2-diazoacetate have been employed. This alternative route allows for the preparation of this compound analogs with confirmed structure and purity.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Toluene | High boiling point suitable for reflux |

| Temperature | Reflux (~110 °C) | Ensures completion without azide degradation |

| Atmosphere | Nitrogen | Prevents oxidation and side reactions |

| Reaction Time | 3 hours | Sufficient for complete cycloaddition |

| Purification | Recrystallization from ethyl acetate | Yields pure crystalline product |

Mechanistic Insights

The cycloaddition between azidopyrimidines and methyl prop-2-ynoate proceeds via a Huisgen 1,3-dipolar cycloaddition mechanism, forming triazole intermediates. Subsequent rearrangements or pyrolysis can lead to further heterocyclic derivatives. In related systems, flash vacuum pyrolysis has been used to convert triazole intermediates into fused pyrimidinone derivatives through oxoketenimine–imidoyl ketene rearrangements, supported by ^13C labelling studies.

Summary Table of Preparation Methods

Research Findings and Considerations

- The cycloaddition approach offers a robust and regioselective method to prepare this compound and related compounds.

- Reaction conditions must balance between sufficient energy to drive the cycloaddition and mildness to prevent azide decomposition.

- The use of nitrogen atmosphere is critical to avoid side reactions.

- Purification by recrystallization yields high-purity products suitable for further synthetic applications.

- Mechanistic studies involving isotopic labelling provide strong evidence for the reaction pathways and intermediates.

Q & A

Basic Research Questions

Q. How can the synthesis of Methyl 3-(pyrimidin-5-yl)prop-2-ynoate be optimized for high yield and purity?

- Methodology : Use Sonogashira coupling or alkyne esterification protocols, adapting methods from structurally similar esters like methyl 3-(4-fluorophenyl)prop-2-ynoate . Optimize reaction parameters (catalyst loading, temperature, solvent polarity) via Design of Experiments (DoE). Monitor intermediates via HPLC and confirm purity with and LC-MS. Ensure rigorous inert conditions (e.g., nitrogen atmosphere) to prevent alkyne oxidation. For safety, follow protocols for handling toxic intermediates: use fume hoods, PPE (gloves, goggles), and classify waste per environmental regulations .

Q. What analytical techniques are recommended for characterizing crystallinity and stability?

- Methodology : Perform X-ray diffraction (XRD) to identify crystalline phases, as demonstrated for pyrimidine-containing compounds in polymorph studies . Pair with differential scanning calorimetry (DSC) to assess thermal stability and detect amorphous content. Use dynamic vapor sorption (DVS) to evaluate hygroscopicity, critical for storage conditions. For steric or electronic effects from the pyrimidine ring, computational modeling (DFT) can predict crystal packing .

Q. How should researchers validate the compound’s purity and structural integrity?

- Methodology : Combine reversed-phase HPLC (e.g., C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) for impurity profiling. Confirm molecular structure via high-resolution mass spectrometry (HRMS) and . For trace metal contamination (e.g., Pd residues from coupling reactions), inductively coupled plasma mass spectrometry (ICP-MS) is essential .

Advanced Research Questions

Q. What strategies are effective for studying its role in kinase inhibition or anticancer activity?

- Methodology : Screen against kinase panels (e.g., BRAF, c-Raf) using fluorescence-based assays (e.g., Adapta™ Kinase Assay). For cellular activity, use proliferation assays (MTT or CellTiter-Glo) in BRAF-mutant cancer lines (e.g., A375 melanoma). Compare IC values with structural analogs, such as pyrimidine-containing RAF inhibitors like BI-882370 . Employ co-crystallization or cryo-EM to map binding interactions with kinase domains .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using published kinase structures (PDB: 6V4O for BRAF). Focus on the propynoate ester’s electrophilicity and pyrimidine’s hydrogen-bonding capacity. Validate predictions with Free Energy Perturbation (FEP) simulations. Use QSAR models to prioritize derivatives with modified ester groups or pyrimidine substituents .

Q. How should researchers address contradictory data on bioactivity across studies?

- Methodology : Replicate assays under standardized conditions (e.g., ATP concentration, cell passage number). Investigate batch-to-batch variability in compound purity via NMR and LC-MS. Consider polymorphic forms (e.g., amorphous vs. crystalline) that may alter solubility and bioavailability, as seen in pyrimidine-based drug candidates .

Q. What are best practices for evaluating metabolic stability and in vivo pharmacokinetics?

- Methodology : Use liver microsome assays (human/rodent) to measure metabolic half-life. For in vivo studies, administer the compound via intravenous/oral routes in rodent models and collect plasma for LC-MS/MS analysis. Monitor the ester group’s susceptibility to esterase cleavage, a common metabolic pathway for propynoates .

Methodological Considerations

Q. How to design experiments for structure-activity relationship (SAR) optimization?

- Methodology : Synthesize analogs with variations in the pyrimidine ring (e.g., 4-fluoro or methyl substitutions) and ester groups (ethyl vs. tert-butyl). Test substitutions at the propynoate position, as seen in pyrazolo[3,4-d]pyrimidine derivatives . Use parallel synthesis and high-throughput screening to identify hits with improved potency and selectivity .

Q. What safety protocols are critical during scale-up synthesis?

- Methodology : Implement explosion-proof equipment for reactions involving alkynes. Use gloveboxes for air-sensitive steps and conduct hazard assessments (e.g., HAZOP) for exothermic reactions. Follow waste disposal guidelines for halogenated byproducts, as outlined in pyrimidine synthesis workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.